molecular formula C14H23NO4 B14447440 Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester CAS No. 78596-46-0

Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester

Cat. No.: B14447440
CAS No.: 78596-46-0
M. Wt: 269.34 g/mol
InChI Key: YQAQPZFANPESOT-UHFFFAOYSA-N
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Description

Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester is a chemical compound with the molecular formula C14H23NO4. This compound is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a cyclohexylamino group and a methylene group. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester typically involves the reaction of diethyl malonate with cyclohexylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is then hydrolyzed to yield the desired ester. The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol, followed by purification through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols or aldehydes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or aldehydes. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other specialty chemicals.

Mechanism of Action

The mechanism of action of propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include the inhibition of enzyme activity, modulation of receptor signaling, or alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.

    Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.

    Ethyl acetoacetate: A related compound used in the synthesis of heterocycles and pharmaceuticals.

Uniqueness

Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester is unique due to the presence of the cyclohexylamino group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with molecular targets, making it valuable in the design of specialized compounds for research and industrial applications.

Properties

CAS No.

78596-46-0

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

diethyl 2-[(cyclohexylamino)methylidene]propanedioate

InChI

InChI=1S/C14H23NO4/c1-3-18-13(16)12(14(17)19-4-2)10-15-11-8-6-5-7-9-11/h10-11,15H,3-9H2,1-2H3

InChI Key

YQAQPZFANPESOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1CCCCC1)C(=O)OCC

Origin of Product

United States

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